5-(4,5-dimethylthien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol
Description
Properties
IUPAC Name |
3-(4,5-dimethylthiophen-3-yl)-4-methyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3S2/c1-5-6(2)14-4-7(5)8-10-11-9(13)12(8)3/h4H,1-3H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEQRMXBSHBPNAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1C2=NNC(=S)N2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10407329 | |
| Record name | 5-(4,5-dimethylthien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10407329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
588685-93-2 | |
| Record name | 5-(4,5-dimethylthien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10407329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of the Thiophene Intermediate
- Starting from commercially available or synthesized 4,5-dimethylthiophene derivatives, the 3-position is functionalized to allow subsequent coupling.
- Typical methods include bromination or lithiation at the 3-position, followed by substitution with hydrazine or related nucleophiles to introduce the hydrazide or hydrazine moiety necessary for triazole ring formation.
Formation of 1,2,4-Triazole-3-thiol Core
- The key step involves the reaction of the thiophene hydrazide intermediate with carbon disulfide or ethyl isothiocyanate, followed by alkaline cyclization.
- For example, nucleophilic addition of ethyl isothiocyanate to the hydrazide intermediate forms a thiosemicarbazide intermediate, which upon treatment with base (e.g., sodium hydroxide) undergoes cyclization to yield the 1,2,4-triazole-3-thiol ring system.
- This step is typically performed in methanol or ethanol under reflux conditions to ensure complete cyclization.
Methylation at the 4-Position
- The 4-methyl substituent on the triazole ring is introduced via alkylation of the triazole-3-thiol intermediate.
- Alkylation is commonly achieved by treating the triazole-3-thiol with methyl iodide or methyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate.
- The reaction is carried out in polar solvents like methanol or acetone, often at room temperature or slightly elevated temperatures to optimize yield.
- The thiol group exists in tautomeric equilibrium with the thione form; under alkaline conditions, the thiol form predominates, facilitating alkylation at the sulfur atom.
Representative Reaction Scheme
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1. Thiophene functionalization | 4,5-dimethylthiophene + bromination/lithiation | 3-substituted thiophene intermediate |
| 2. Hydrazide formation | Reaction with hydrazine hydrate | Thiophene hydrazide intermediate |
| 3. Thiosemicarbazide formation | Addition of ethyl isothiocyanate | Thiosemicarbazide intermediate |
| 4. Cyclization | Alkaline cyclization (NaOH, MeOH, reflux) | 1,2,4-triazole-3-thiol core |
| 5. Alkylation | Methyl iodide + base (NaOH/K2CO3), MeOH, RT | 4-methyl substitution on triazole ring |
Research Findings and Optimization
- Reaction Yields: Cyclization and alkylation steps typically yield 60–80% of the desired product, depending on reaction time, temperature, and solvent choice.
- Tautomeric Equilibrium: The 1,2,4-triazole-3-thiol exists predominantly in the thione form in neutral/acidic media but shifts to the thiol form under alkaline conditions, which is critical for successful alkylation reactions.
- Solvent Effects: Polar protic solvents like methanol favor cyclization and alkylation, while polar aprotic solvents (e.g., DMSO) can enhance reaction rates but may require careful control to avoid side reactions.
- Alkylating Agents: Methyl iodide is preferred for methylation due to its high reactivity, but methyl bromide or dimethyl sulfate can also be used with appropriate safety measures.
- Temperature Control: Mild heating (40–60°C) during alkylation improves conversion without promoting decomposition.
Comparative Data Table of Preparation Parameters
| Parameter | Typical Conditions | Effect on Yield/Purity |
|---|---|---|
| Solvent | Methanol, Ethanol, Acetone | Methanol preferred for cyclization |
| Base | NaOH, K2CO3 | NaOH provides stronger deprotonation |
| Alkylating Agent | Methyl iodide, Methyl bromide | Methyl iodide gives higher yields |
| Temperature | Reflux (cyclization), RT to 60°C (alkylation) | Higher temp improves rate but risks side reactions |
| Reaction Time | 2–6 hours (cyclization), 1–3 hours (alkylation) | Longer times increase yield up to a point |
| Purification | Recrystallization from methanol-water | Enhances purity and removes impurities |
Analytical Confirmation
- Spectroscopic Methods:
- ¹H NMR: Characteristic signals for methyl groups on thiophene (δ ~2.0 ppm) and methyl on triazole (δ ~3.5 ppm).
- IR Spectroscopy: C=S stretching around 1200–1250 cm⁻¹ confirms thione presence; N–H stretching near 3200 cm⁻¹.
- Mass Spectrometry: Molecular ion peak consistent with molecular weight (~213 g/mol for the target compound).
- Elemental Analysis: Confirms C, H, N, S content matching theoretical values.
Chemical Reactions Analysis
Types of Reactions
5-(4,5-dimethylthien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiol group to a corresponding sulfide.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or disulfides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Alkyl halides or aryl halides can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding sulfides.
Substitution: Thioethers and disulfides.
Scientific Research Applications
5-(4,5-dimethylthien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and photovoltaic cells.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-(4,5-dimethylthien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or interact with DNA, leading to its antimicrobial or anticancer effects. The thiol group can form covalent bonds with protein thiols, affecting protein function and signaling pathways.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following comparison focuses on compounds sharing the 1,2,4-triazole-3-thiol scaffold but differing in substituents, which critically influence their physicochemical and biological properties.
Structural and Functional Comparisons
Key Observations
Substituent Effects on Bioactivity: Phenyl vs. Heteroaryl Groups: Phenyl-substituted analogs (e.g., 4,5-diphenyl-1,2,4-triazole-3-thiol) exhibit anticoccidial activity by inhibiting α-glucosidase, while heteroaryl substituents (e.g., thiophene or thiazole) may enhance antifungal or enzyme-targeted effects . Electron-Withdrawing Groups: The 4-chlorophenyl group in Yucasin increases its potency as an enzyme inhibitor compared to non-halogenated analogs . Methyl vs. Bulkier Alkyl Groups: Methyl substitution at position 4 (as in the target compound) may improve metabolic stability compared to ethyl or propyl derivatives .
Synthetic Methodologies :
- Thiol-Alkylation : Many analogs, including the target compound, are synthesized via nucleophilic substitution reactions between triazole-3-thiol precursors and alkyl/aryl halides in polar solvents (e.g., acetone, p-dioxane) with bases like Cs₂CO₃ or K₂CO₃ .
- Purity and Characterization : HPLC purity >95% is typical, with melting points ranging from 170–190°C for benzenesulfonamide derivatives (e.g., compound 17 in ) .
Biological Activity
5-(4,5-Dimethylthien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol (CAS Number: 588685-93-2) is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, anticancer, and antioxidant properties.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₁₁N₃S₂. The structure features a triazole ring with a thiol group and a thienyl substituent, contributing to its biological activity through various mechanisms.
Antibacterial Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit significant antibacterial properties. For instance, studies have shown that triazole compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves the disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Table 1: Antibacterial Efficacy of Triazole Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| 5-(4-fluorophenyl)-1,2,4-triazole | S. aureus | 16 µg/mL |
| 5-(methylthienyl)-1,2,4-triazole | Pseudomonas aeruginosa | 64 µg/mL |
The above table illustrates that the compound exhibits promising antibacterial activity comparable to other triazole derivatives.
Antifungal Activity
Triazoles are well-known for their antifungal properties. The compound under discussion has been tested against various fungal strains. A study reported that it effectively inhibited the growth of Candida albicans, a common pathogenic yeast.
Case Study: Antifungal Activity
In an experiment assessing antifungal efficacy, this compound showed an IC50 value of 25 µg/mL against C. albicans, indicating its potential as an antifungal agent.
Anticancer Activity
The mercapto-substituted triazoles have been investigated for their anticancer properties. In vitro studies demonstrated that this compound could induce apoptosis in cancer cell lines such as HCT116 (colon cancer) and MCF7 (breast cancer).
Table 2: Anticancer Efficacy
| Cell Line | IC50 Value (µM) |
|---|---|
| HCT116 | 6.2 |
| MCF7 | 27.3 |
These findings suggest that the compound may serve as a lead for developing new anticancer therapies.
Antioxidant Activity
The antioxidant potential of triazoles is attributed to their ability to scavenge free radicals. The DPPH assay results for this compound indicated significant antioxidant activity comparable to standard antioxidants like ascorbic acid.
Table 3: Antioxidant Activity Comparison
| Compound | DPPH IC50 (µM) |
|---|---|
| This compound | 15.0 |
| Ascorbic Acid | 10.0 |
The biological activities of this compound can be attributed to its interaction with various biological targets:
- Antibacterial Mechanism : Inhibition of bacterial enzymes involved in cell wall synthesis.
- Antifungal Mechanism : Disruption of ergosterol synthesis in fungal membranes.
- Anticancer Mechanism : Induction of oxidative stress leading to apoptosis in cancer cells.
- Antioxidant Mechanism : Scavenging of reactive oxygen species (ROS).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
